molecular formula C12H14N2O B152902 Spiro[indoline-3,4'-piperidin]-2-one CAS No. 252882-61-4

Spiro[indoline-3,4'-piperidin]-2-one

Cat. No. B152902
M. Wt: 202.25 g/mol
InChI Key: SXOVJOBXZPCKRA-UHFFFAOYSA-N
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Patent
US07851474B2

Procedure details

At −78° C., to liquid NH3 (20 ml) is added dropwise a solution of 1-benzylspiro[indole-3,4′-piperidin]-2(1H)-one (2 mmol) in THF (30 ml) and the mixture is stirred at −78° C. for 10 min. Li (42 mg, 6 mmol) is added in 3 portions and the resulting dark blue solution is stirred at −78° C. for 2 h. Anhydrous EtOH (1 ml) is added dropwise and the mixture is allowed to warm to rt overnight. Solvent is removed in vacuo and the resulting title compound (a light yellow solid) is used in the next step without further purification.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N.C([N:9]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:11]2([CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[C:10]1=[O:23])C1C=CC=CC=1.CCO>C1COCC1>[NH:14]1[CH2:15][CH2:16][C:11]2([C:17]3[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=3)[NH:9][C:10]2=[O:23])[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
2 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2(CCNCC2)C2=CC=CC=C12)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Li (42 mg, 6 mmol) is added in 3 portions
STIRRING
Type
STIRRING
Details
the resulting dark blue solution is stirred at −78° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting title compound (a light yellow solid) is used in the next step without further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
N1CCC2(CC1)C(NC1=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.